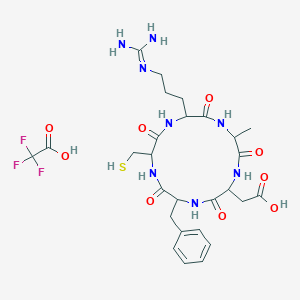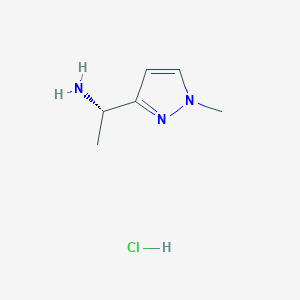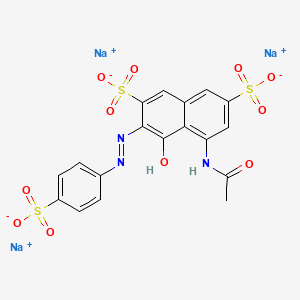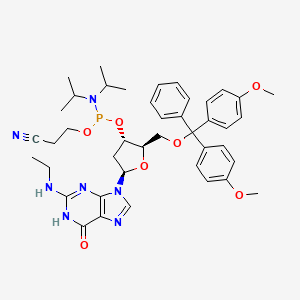![molecular formula C15H12ClN B1436974 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride CAS No. 1704699-33-1](/img/structure/B1436974.png)
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride
Overview
Description
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride is a chemical compound with the CAS number 1704699-33-1 . It is also known by the IUPAC name 2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne hydrochloride . The molecular weight of this compound is 241.71 g/mol and its molecular formula is C15H11N·(HCl) . It is a potent and selective kappa-opioid receptor antagonist with high affinity and low intrinsic activity.
Molecular Structure Analysis
The molecular structure of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride is complex, containing a dibenzazocine core with a didehydro group at positions 11 and 12, and a dihydro group at positions 5 and 6 . The canonical SMILES representation of the molecule is C1C2=CC=CC=C2C#CC3=CC=CC=C3N1.Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride include a molecular weight of 241.71 g/mol and a molecular formula of C15H11N·(HCl) . It has a covalently-bonded unit count of 2, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 2 . The compound is canonicalized, with a topological polar surface area of 12Ų .Scientific Research Applications
Neurobiological Insights
Studies have suggested that compounds structurally similar to 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine have been instrumental in uncovering the neurobiological underpinnings of mood, anxiety, and emotions. For example, tianeptine, a compound with structural similarities to tricyclic antidepressant agents, has been used to explore the dynamic interactions between neurotransmitter systems and the role of structural and functional brain plasticity in emotional learning. This line of research provides valuable insights into how certain antidepressants may function beyond the monoaminergic hypothesis, potentially offering new avenues for treating depressive disorders (McEwen & Olié, 2005).
Epilepsy Management
In the realm of epilepsy treatment, oxcarbazepine has been extensively studied and found effective for managing simple partial seizures, complex partial seizures, and partial seizures evolving to secondarily generalized seizures. Its metabolite, 10-hydroxy-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide (MHD), undergoes minimal interaction with hepatic cytochrome P450-dependent enzymes, making it a favorable treatment option due to its reduced drug interaction potential and better tolerability (Schmidt & Sachdeo, 2000).
properties
IUPAC Name |
2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yne;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N.ClH/c1-2-7-14-11-16-15-8-4-3-6-13(15)10-9-12(14)5-1;/h1-8,16H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQVLKSMBFKSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)




![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)


![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)

![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)


![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)